3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Description
The compound 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine-dione scaffold. This structural motif is associated with diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties . The substitution pattern—featuring a furan-2-ylmethyl group at position 3 and a 3-methoxyphenylmethyl group at position 1—distinguishes it from related derivatives.
Properties
CAS No. |
892422-35-4 |
|---|---|
Molecular Formula |
C23H18N2O5 |
Molecular Weight |
402.406 |
IUPAC Name |
3-(furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N2O5/c1-28-16-7-4-6-15(12-16)13-24-20-18-9-2-3-10-19(18)30-21(20)22(26)25(23(24)27)14-17-8-5-11-29-17/h2-12H,13-14H2,1H3 |
InChI Key |
USNISVMLZADDOV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Benzofuro[3,2-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted benzofuran and a suitable pyrimidine derivative, cyclization can be achieved using a Lewis acid catalyst.
-
Introduction of the Furan-2-ylmethyl Group: : This can be accomplished through a Friedel-Crafts alkylation reaction, where the benzofuro[3,2-d]pyrimidine core is reacted with a furan-2-ylmethyl halide in the presence of a Lewis acid such as aluminum chloride.
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Attachment of the 3-Methoxyphenylmethyl Group: : This step may involve a nucleophilic substitution reaction, where the intermediate compound is treated with a 3-methoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
-
Reduction: : The compound can be reduced at various positions, particularly at the furan ring and the pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride, bases like sodium hydroxide.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Reduced forms of the furan ring and pyrimidine core.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione has shown promise in various bioassays. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Comparisons
The benzofuro[3,2-d]pyrimidine core is common among analogs, but substituents at positions 1, 2, 3, and 4 dictate pharmacological and physicochemical properties. Key structural analogs include:
Key Observations :
Key Findings :
- Kinase Inhibition : Pyrimidine rings in benzofuropyrimidines enhance interactions with kinase active sites, as demonstrated in CaPkc1-targeting analogs .
- Antimicrobial Activity: Thieno[3,2-d]pyrimidin-4-ones show moderate activity against Gram-positive bacteria, suggesting the target compound may share this profile .
- Selectivity: The 3-methoxyphenylmethyl group may reduce off-target effects compared to non-polar substituents (e.g., isopropyl in ).
Biological Activity
The compound 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound features a complex structure that integrates furan and benzofuro moieties with a pyrimidine core. The molecular formula can be represented as , and its structural representation is crucial for understanding its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through mechanisms such as:
- Anticancer Activity : In vitro studies suggest that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several key enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains.
Anticancer Activity
Several studies have investigated the anticancer properties of related pyrimidine derivatives. For instance, compounds similar to the one under review have been shown to induce apoptosis in cancer cells via mitochondrial pathways.
Case Study: Apoptosis Induction
A study focusing on pyrimidine derivatives highlighted their ability to activate caspases and induce mitochondrial membrane potential changes in cancer cells. The specific pathways involved include:
- Caspase Activation : The compound triggers caspase-3 and caspase-9 activation.
- Bcl-2 Family Proteins : It modulates the expression of pro-apoptotic and anti-apoptotic proteins.
Enzyme Inhibition
The compound's structural features suggest it may interact with various enzymes. A comparative analysis of similar compounds has indicated potential inhibitory effects on enzymes such as:
These findings suggest that the compound could be further explored for therapeutic applications targeting these enzymes.
Antimicrobial Properties
Preliminary screenings have shown that derivatives of pyrimidine compounds exhibit antimicrobial activity against specific bacterial strains. For example, studies have indicated activity against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections.
Q & A
Q. Optimization Tips :
- Monitor reaction progress using TLC and adjust solvent polarity (e.g., dichloromethane/ethanol mixtures) to enhance intermediate solubility .
- Employ catalysts like piperidine in ethanol under reflux to accelerate condensation steps .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers .
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Q. Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with reported shifts for benzofuropyrimidine derivatives .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Validation : Cross-reference with X-ray crystallography data for bond angles and torsional strain in the benzofuropyrimidine core .
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
Q. Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., broth microdilution for MIC values) using Staphylococcus aureus and Mycobacterium tuberculosis H37Rv strains .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the furan or methoxyphenyl groups to isolate bioactive moieties .
- Computational Analysis : Perform molecular docking to assess binding affinity with bacterial targets (e.g., DNA gyrase) and identify steric clashes caused by substituents .
Example : A 2022 study resolved discrepancies by correlating logP values with membrane permeability—higher lipophilicity enhanced activity against Gram-negative pathogens .
Advanced: What strategies are effective for analyzing degradation products under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) conditions .
- LC-MS/MS : Track degradation via shifts in retention times and new fragment ions (e.g., loss of methoxyphenyl group at m/z 120–150) .
- Stability-Indicating Assays : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify intact compound vs. degradation products .
Key Insight : The benzofuran ring is prone to oxidative cleavage, generating quinone derivatives, which can be stabilized using radical scavengers .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Q. Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO gaps to predict redox stability and metabolite formation .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., demethylation sites) .
Case Study : A 2023 MD simulation revealed that replacing the methoxy group with ethoxy reduced CYP2D6 affinity, prolonging half-life .
Basic: What are the recommended safety protocols for handling this compound in lab settings?
Q. Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile furan derivatives .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Note : Acute toxicity studies in zebrafish embryos (LC50 > 100 µM) suggest moderate ecotoxicity, requiring controlled disposal .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated bacterial cultures to identify downregulated genes (e.g., gyrB for DNA replication) .
- Fluorescence Microscopy : Use SYTOX Green to confirm membrane disruption in Candida albicans .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target enzymes (e.g., dihydrofolate reductase) with ΔG values .
Example : A 2024 study combined ITC and CRISPR-Cas9 knockout models to confirm selective inhibition of bacterial topoisomerase IV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
